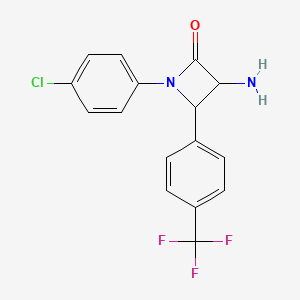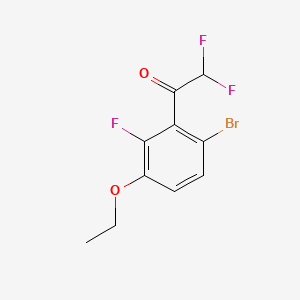
1-(6-Bromo-3-ethoxy-2-fluorophenyl)-2,2-difluoroethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Bromo-3-ethoxy-2-fluorophenyl)-2,2-difluoroethanone is an organic compound that features a bromine, ethoxy, and fluorine substituent on a phenyl ring, along with a difluoroethanone group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Bromo-3-ethoxy-2-fluorophenyl)-2,2-difluoroethanone typically involves the following steps:
Starting Materials: The synthesis begins with 6-bromo-3-ethoxy-2-fluorobenzene.
Reaction with Difluoroacetic Acid: The starting material is reacted with difluoroacetic acid in the presence of a suitable catalyst, such as a Lewis acid, to introduce the difluoroethanone group.
Purification: The product is then purified using standard techniques such as recrystallization or chromatography to obtain the final compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and efficiency, with considerations for cost-effectiveness and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
1-(6-Bromo-3-ethoxy-2-fluorophenyl)-2,2-difluoroethanone can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The difluoroethanone group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The ethoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Products with different substituents replacing the bromine atom.
Reduction: 1-(6-Bromo-3-ethoxy-2-fluorophenyl)-2,2-difluoroethanol.
Oxidation: 1-(6-Bromo-3-ethoxy-2-fluorophenyl)-2,2-difluoroacetic acid.
Wissenschaftliche Forschungsanwendungen
1-(6-Bromo-3-ethoxy-2-fluorophenyl)-2,2-difluoroethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials or as a reagent in industrial processes.
Wirkmechanismus
The mechanism of action of 1-(6-Bromo-3-ethoxy-2-fluorophenyl)-2,2-difluoroethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The difluoroethanone group can act as an electrophile, participating in various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(6-Bromo-3-ethoxy-2-fluorophenyl)-2,2,2-trifluoroethanone: Similar structure with an additional fluorine atom.
1-(6-Bromo-3-ethoxy-2-fluorophenyl)methanol: Lacks the difluoroethanone group, replaced by a hydroxyl group.
1-(6-Bromo-3-ethoxy-2-fluorophenyl)ethanone: Lacks the difluoro substituents.
Eigenschaften
Molekularformel |
C10H8BrF3O2 |
|---|---|
Molekulargewicht |
297.07 g/mol |
IUPAC-Name |
1-(6-bromo-3-ethoxy-2-fluorophenyl)-2,2-difluoroethanone |
InChI |
InChI=1S/C10H8BrF3O2/c1-2-16-6-4-3-5(11)7(8(6)12)9(15)10(13)14/h3-4,10H,2H2,1H3 |
InChI-Schlüssel |
DDCLBTMYGDMSHD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C(=C(C=C1)Br)C(=O)C(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-amino-N-ethyl-N-[(2-iodophenyl)methyl]propanamide](/img/structure/B14772433.png)
![3-[(E)-[(3-bromophenyl)methylidene]amino]-2,5,6-trimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B14772436.png)
![4-[(3,6-Dibromocarbazol-9-yl)methyl]-2-methyl-4,5-dihydro-1,3-oxazole](/img/structure/B14772442.png)
![2-amino-N-[(3-cyanophenyl)methyl]-N-methylpropanamide](/img/structure/B14772445.png)

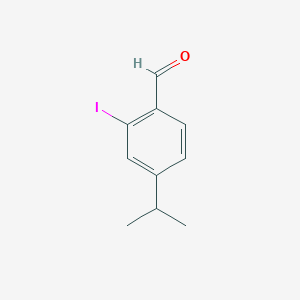
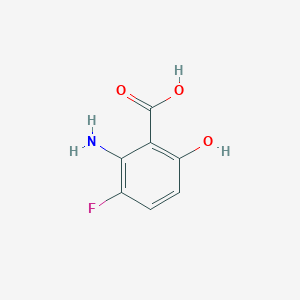
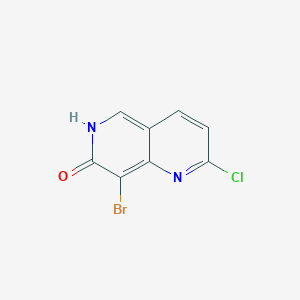
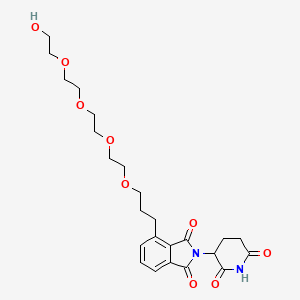
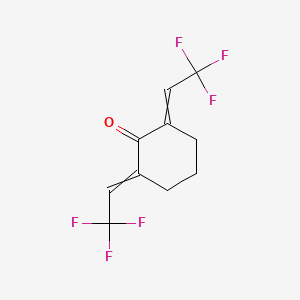
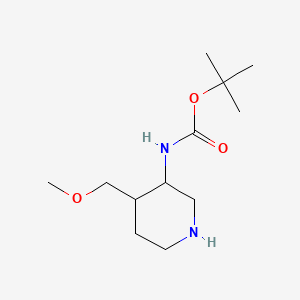
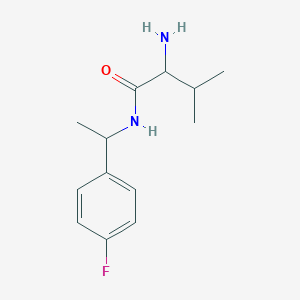
![2-[(4-methoxynaphthalen-1-yl)methyl]guanidine;sulfuric acid](/img/structure/B14772515.png)
